Dibromuro de níquel(II) (dme)

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nickel(II) bromide ethylene glycol dimethyl ether complex has a wide range of applications in scientific research:

Materials Science: It is used in the deposition of nickel-containing thin films.

Polymer Chemistry: It facilitates the preparation of poly(3-hexylthiophene) through Kumada catalyst transfer polymerization.

Advanced Applications:

Mecanismo De Acción

Target of Action

The primary target of the Nickel (II) bromide ethylene glycol dimethyl ether complex, also known as NiBr2(DME), is the polymerization process of certain organic compounds . It acts as a nickel-based catalyst in these reactions .

Mode of Action

NiBr2(DME) interacts with its targets by facilitating the polymerization process . It is used in the preparation of poly (3-hexylthiophene) (P3HT) through Kumada catalyst transfer polymerization . This interaction results in a good control over the molecular weight of the conjugating polymer .

Biochemical Pathways

The Nickel (II) bromide ethylene glycol dimethyl ether complex affects the biochemical pathway of polymer synthesis . By acting as a catalyst, it influences the rate and control of the polymerization process, thereby affecting the downstream properties of the resulting polymer .

Result of Action

The molecular and cellular effects of the action of Nickel (II) bromide ethylene glycol dimethyl ether complex are seen in the resulting polymers. The use of NiBr2(DME) in the polymerization process results in polymers with controlled molecular weights .

Análisis Bioquímico

Biochemical Properties

Nibr2(dme) plays a significant role in biochemical reactions. It reacts with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine in a 1:1 molar ratio to give NiBr2(L) and [NiBrL2]Br

Cellular Effects

Given its role as a catalyst in the preparation of poly (3-hexylthiophene) (P3HT) Kumada catalyst transfer polymerization , it may influence cell function indirectly through its impact on the synthesis of these polymers.

Molecular Mechanism

The molecular mechanism of Nibr2(dme) involves its role as a catalyst in various organic reactions. It is involved in the formation of carbon-carbon bonds, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Metabolic Pathways

Nibr2(dme) is likely involved in metabolic pathways related to the synthesis of poly (3-hexylthiophene) (P3HT) Kumada catalyst transfer polymerization

Métodos De Preparación

Synthetic Routes and Reaction Conditions

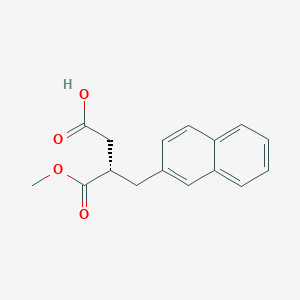

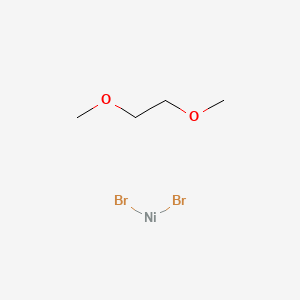

Nickel(II) bromide ethylene glycol dimethyl ether complex can be synthesized by reacting nickel(II) bromide with 1,2-dimethoxyethane under an inert atmosphere. The reaction proceeds as follows:

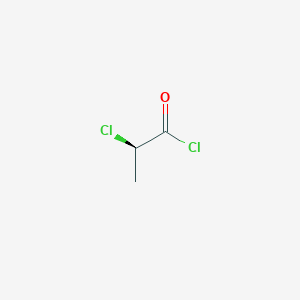

NiBr2+dme→NiBr2(dme)

Industrial Production Methods

The industrial production of Nickel(II) bromide ethylene glycol dimethyl ether complex involves the same synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product .

Análisis De Reacciones Químicas

Types of Reactions

Nickel(II) bromide ethylene glycol dimethyl ether complex undergoes various types of reactions, including:

Substitution Reactions: It reacts with ligands such as 2-pyridinal-methyl-N-2,6-diisopropylphenylimine to form new complexes.

Catalytic Reactions: It acts as a catalyst in the selective transformation of ethylene into higher-order products and the vinyl polymerization of norbornene.

Common Reagents and Conditions

Reagents: Common reagents include 2-pyridinal-methyl-N-2,6-diisopropylphenylimine and aryl halides.

Conditions: Reactions are typically carried out in solvents like dichloromethane under inert atmospheres.

Major Products

Comparación Con Compuestos Similares

Nickel(II) bromide ethylene glycol dimethyl ether complex can be compared with other nickel(II) complexes such as:

- Nickel(II) chloride ethylene glycol dimethyl ether complex

- Nickel(II) bromide 2-methoxyethyl ether complex

- Nickel(II) acetylacetonate

Uniqueness

Nickel(II) bromide ethylene glycol dimethyl ether complex is unique due to its specific coordination with ethylene glycol dimethyl ether, which imparts distinct catalytic properties and applications in organic synthesis and materials science .

Propiedades

IUPAC Name |

dibromonickel;1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSVJTYBTJCDFL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

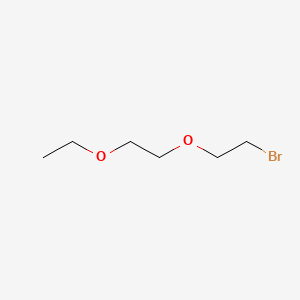

COCCOC.[Ni](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2NiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of NiBr2(dme)?

A1: The molecular formula of NiBr2(dme) is C4H10Br2NiO2, and its molecular weight is 308.63 g/mol.

Q2: What is the coordination geometry typically observed in NiBr2(dme) complexes?

A2: NiBr2(dme) often serves as a precursor for the synthesis of nickel complexes. The coordination geometry around the nickel center can vary depending on the ligands used. Common geometries include tetrahedral [], square planar [, , ], and distorted square planar geometries []. In some cases, dimeric structures with bridging bromide ligands are observed [, ].

Q3: Can you provide an example of a reaction where NiBr2(dme) acts as a precursor for a nickel complex?

A3: Certainly! In a study focusing on nickel complexes with sulfonamido-imine ligands, researchers reacted NiBr2(dme) with the lithium salt of a sulfonamido-imine ligand []. This reaction yielded a four-coordinate nickel bromide complex featuring the sulfonamido-imine ligand, demonstrating the utility of NiBr2(dme) in synthesizing such complexes.

Q4: What are the common catalytic applications of NiBr2(dme)-derived complexes?

A4: NiBr2(dme)-derived complexes find widespread use as catalysts in various reactions. One prominent application is ethylene oligomerization [, , , , , , , , , , ]. They are also utilized in polymerization reactions, particularly for norbornene [] and ethylene [, , ]. Furthermore, researchers have explored their potential in the catalytic hydrogenation of sorbic acid [].

Q5: How does ligand structure influence the activity and selectivity of NiBr2(dme)-derived catalysts in ethylene oligomerization?

A5: Extensive research suggests a strong correlation between ligand structure and the catalytic performance of NiBr2(dme)-derived complexes in ethylene oligomerization. For instance, studies have highlighted that the presence of bulky ortho-aryl substituents on the ligand framework generally leads to enhanced polymerization activity []. Moreover, the steric and electronic properties of the ligands can impact the selectivity towards specific oligomers, such as butenes or hexenes [, , ].

Q6: Can you provide a specific example illustrating the role of NiBr2(dme)-derived complexes in ethylene polymerization?

A6: In a study investigating the impact of sterically and electronically diverse α‐diimine ligands, researchers synthesized a series of nickel(II) bromide complexes using (DME)NiBr2 as the starting material []. Upon activation with MAO or EAS, these complexes demonstrated exceptional activity in ethylene polymerization, underscoring the influence of ligand modifications on catalyst performance.

Q7: What are the proposed mechanisms for ethylene oligomerization and polymerization reactions catalyzed by NiBr2(dme)-derived complexes?

A7: While the exact mechanisms can vary based on the specific ligand and reaction conditions, a common theme involves the coordination of ethylene to the nickel center followed by migratory insertion into a growing alkyl chain. Chain termination can occur through β-hydride elimination or chain transfer processes. Density functional theory (DFT) calculations have played a crucial role in understanding the intricacies of these catalytic cycles and rationalizing experimental observations [, ].

Q8: How have DFT calculations contributed to our understanding of NiBr2(dme)-derived catalysts?

A8: DFT calculations have been instrumental in providing mechanistic insights into the reactions catalyzed by NiBr2(dme)-derived complexes. For instance, in a study focusing on nickel(II) complexes chelated by (amino)pyridine ligands for ethylene oligomerization, DFT studies offered valuable information about the reactivity trends and the impact of complex structure on the reaction pathways []. This highlights the synergy between experimental and computational approaches in catalyst design.

Q9: Are there any other notable applications of NiBr2(dme) in chemical synthesis?

A9: Beyond its role as a catalyst precursor, NiBr2(dme) has found utility in other synthetic transformations. For example, it has been employed in a reaction where a formazanate ligand bound to nickel undergoes N-N bond cleavage and reduction, forming a singly reduced nickel complex with azoiminate radical ligands []. This example demonstrates the potential of NiBr2(dme) to mediate unusual and valuable chemical transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.